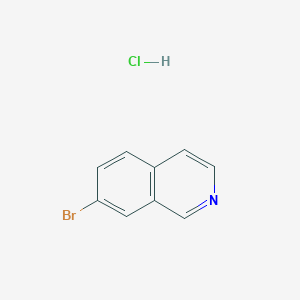

7-Bromoisoquinoline hydrochloride

Description

7-Bromoisoquinoline hydrochloride (CAS: 223671-91-8) is a halogenated isoquinoline derivative widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and material science. It is characterized by a bromine substituent at the 7-position of the isoquinoline ring and exists as a hydrochloride salt, enhancing its solubility in polar solvents compared to the free base form . The compound is available in high purity (≥99%) and multiple grades (industrial, pharmaceutical), with packaging options ranging from 25 kg drums to customized quantities . Its primary applications include serving as a building block in organic synthesis, particularly for developing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

7-bromoisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLVFJBBNUITLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611277 | |

| Record name | 7-Bromoisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-91-8 | |

| Record name | 7-Bromoisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis:

| Step | Reactants and Conditions | Description | Product |

|---|---|---|---|

| a. | 1,2,3,4-Tetrahydroisoquinoline dissolved in dichloromethane + sodium hypochlorite (molar ratio 1:3-8), stirred at room temperature for 1.5-2.5 h | Oxidation to intermediate compound 2 | Compound 2 |

| b. | Compound 2 treated with potassium nitrate in concentrated sulfuric acid under ice bath, warmed to 60°C for 3.5-4.5 h, then neutralized | Formation of 7-nitro-3,4-dihydroisoquinoline (compound 3) | Compound 3 (7-nitro-3,4-dihydroisoquinoline) |

| c. | Compound 3 dissolved in diphenyl ether, reacted with manganese dioxide (molar ratio 1:7), stirred at 180-200°C for 8-12 h | Oxidation to 7-nitroisoquinoline (compound 4) | Compound 4 (7-nitroisoquinoline) |

| d. | Compound 4 dissolved in ethanol, catalyzed by activated carbon, ferric chloride trihydrate, hydrazine hydrate (molar ratio 1:10), refluxed for 4.5-5.5 h | Reduction of nitro group to amino group, yielding 7-aminoisoquinoline (compound 5) | Compound 5 (7-aminoisoquinoline) |

| e. | Compound 5 dissolved in dibromoethane, tert-butyl nitrite added dropwise, followed by benzyltrimethylammonium bromide (molar ratio 1.2:1:1), stirred 5.5-6.6 h at room temperature, quenched with saturated sodium bicarbonate, washed, solvent removed, purified | Diazotization followed by bromination to yield 7-bromoisoquinoline | 7-Bromoisoquinoline |

Advantages:

- Mild reaction conditions (room temperature or moderate heating).

- Avoidance of strong acids in diazotization step.

- High purity achievable by simple recrystallization (>95%).

- Stable yields and controllable reaction parameters.

- Industrial scalability.

Alternative Synthetic Routes

Reductive Amination Route to 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

This method involves reductive amination of 7-bromobenzylamine with formaldehyde and formic acid, followed by reduction with sodium cyanoborohydride. The process is suitable for producing the tetrahydro derivative, which can be further converted to isoquinoline derivatives.

| Reaction | Description |

|---|---|

| Reductive amination | 7-Bromobenzylamine + formaldehyde + formic acid → iminium intermediate |

| Reduction | Sodium cyanoborohydride reduces iminium intermediate to 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride |

This method is favored in industrial production for its relatively high yield and purity, with careful control of reaction conditions to minimize side products. Bromination of tetrahydroisoquinoline using bromine and iron(III) chloride catalyst is another approach to introduce the bromine at the 7-position.

Bromination Using N-Bromosuccinimide and Related Agents

A method described in US Patent US6500954B1 focuses on bromination of isoquinoline derivatives using brominating agents such as N-bromosuccinimide (NBS), N,N′-dibromoisocyanuric acid (DBI), or N,N′-dibromohydantoin (DBH) in the presence of catalysts. This approach allows selective bromination at specific positions, including the 5- or 8-position, and can be adapted for 7-bromoisoquinoline derivatives by modifying reaction conditions.

| Brominating Agent | Description |

|---|---|

| N-Bromosuccinimide (NBS) | Provides controlled bromination, mild conditions |

| N,N′-Dibromoisocyanuric acid (DBI) | Strong brominating agent, used for selective substitution |

| N,N′-Dibromohydantoin (DBH) | Similar to DBI, alternative brominating reagent |

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Diazotization-Bromination (CN102875465A) | 1,2,3,4-Tetrahydroisoquinoline | NaOCl, KNO3/H2SO4, MnO2, Hydrazine hydrate, tert-butyl nitrite, benzyltrimethylammonium bromide | Mild temp (RT to 200°C), non-aqueous solvent | High (not specified, stable) | >95% | Mild, simple post-treatment, industrially scalable | Multi-step, requires careful control |

| Reductive Amination Route | 7-Bromobenzylamine | Formaldehyde, formic acid, NaCNBH3 | Room temp to mild reflux | Moderate to high | High | Straightforward, industrially used | Requires toxic reagents (NaCNBH3) |

| Bromination with NBS/DBI/DBH | Isoquinoline derivatives | NBS, DBI, DBH | Mild to moderate temp | Variable | Depends on purification | Selective bromination | Possible regioisomer formation |

Research Findings and Notes

- The diazotization-bromination method (CN102875465A) addresses the major drawbacks of the classical Pomeranz-Fritsch method, which suffers from low yield (~20%) and difficult separation of 5-bromoisoquinoline by-product.

- The reductive amination route is widely used for the tetrahydroisoquinoline hydrochloride derivative, which is a precursor for further functionalization.

- Brominating agents like NBS provide a versatile approach for halogenation but require optimization to avoid undesired substitution patterns.

- Purity above 95% is achievable with simple recrystallization in the diazotization method, making it suitable for pharmaceutical applications.

- Industrial processes emphasize mild conditions, scalability, and cost-effectiveness, favoring the diazotization-bromination and reductive amination routes.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoisoquinoline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form isoquinoline N-oxide or reduction to form 7-aminoisoquinoline.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted isoquinolines.

Oxidation Reactions: Isoquinoline N-oxide.

Reduction Reactions: 7-Aminoisoquinoline.

Scientific Research Applications

Pharmaceutical Applications

1.1 Potassium Channel Blockers

One of the primary applications of 7-Bromoisoquinoline hydrochloride is in the synthesis of potassium channel blockers. These compounds are crucial for treating neurological disorders such as epilepsy and depression. The mechanism involves blocking potassium channels in nerve cells, which helps stabilize electrical activity in the brain .

1.2 HIV Protease Inhibitors

Another significant application is in the production of HIV protease inhibitors. These drugs inhibit the activity of the HIV protease enzyme, preventing viral replication and thus aiding in the treatment of HIV/AIDS. The use of this compound as an intermediate allows for the efficient synthesis of these inhibitors, contributing to better therapeutic outcomes .

1.3 Anti-Inflammatory and Anti-Cancer Drugs

this compound is also involved in the synthesis of various anti-inflammatory and anti-cancer drugs. Its structural properties make it suitable for modifications that enhance pharmacological activity against different diseases .

Chemical Applications

2.1 Synthesis Catalyst

In addition to its pharmaceutical uses, this compound serves as a catalyst in producing diazo dyes, which are widely utilized in textile printing and dyeing processes. The catalytic properties facilitate reactions that yield vibrant colors essential for various applications in the textile industry .

2.2 Agrochemicals and Industrial Applications

The compound is also employed in synthesizing agrochemicals, contributing to agricultural productivity through the development of pesticides and herbicides. Furthermore, it finds applications in producing dyes, pigments, plastics, and rubber products, showcasing its versatility across different sectors .

Case Studies and Research Findings

Several studies highlight the importance of this compound in drug development:

- Study on Potency Enhancement : Research has demonstrated that modifications involving bromo compounds significantly enhance binding affinities at serotonin receptors, indicating potential applications in developing more effective psychiatric medications .

- Synthesis Optimization : A novel method for synthesizing 7-bromoisoquinoline has been developed, improving yield rates significantly compared to traditional methods. This advancement not only reduces costs but also increases accessibility for pharmaceutical applications .

Summary Table of Applications

| Application Area | Specific Uses | Impact on Industry |

|---|---|---|

| Pharmaceutical | Potassium channel blockers | Treatment of neurological disorders |

| HIV protease inhibitors | Treatment of HIV/AIDS | |

| Anti-inflammatory and anti-cancer drugs | Enhanced therapeutic options | |

| Chemical Manufacturing | Catalyst for diazo dyes | Essential for textile industry |

| Synthesis of agrochemicals | Improved agricultural productivity | |

| Production of dyes and pigments | Versatile applications |

Mechanism of Action

The mechanism of action of 7-Bromoisoquinoline hydrochloride involves its interaction with specific molecular targets. The bromine atom at the 7-position can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways .

Comparison with Similar Compounds

Structural and Functional Differences

- Positional Isomerism: 6-Bromoisoquinoline hydrochloride (CAS 34784-04-8) differs in bromine placement (position 6 vs.

- Halogen Diversity: 7-Bromo-1-chloroisoquinoline (CAS 215453-51-3) incorporates both bromine and chlorine substituents, increasing steric hindrance and affecting selectivity in nucleophilic substitutions .

- Ring Saturation: 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 58794-09-5) features a partially saturated ring, reducing aromaticity and modifying its interaction with biological targets such as neurotransmitter receptors .

- Functional Groups: 7-Bromoisoquinoline-4-carboxylic acid introduces a carboxylic acid group, enabling conjugation or salt formation, which is critical in prodrug design .

Physicochemical Properties

- Solubility: The hydrochloride form of 7-bromoisoquinoline enhances water solubility compared to neutral analogs like 7-bromo-3-chloroisoquinoline, which is water-insoluble .

- Thermal Stability: 7-Bromo-1-chloroisoquinoline exhibits a defined melting point (126–128°C), suggesting higher crystallinity than compounds with unreported melting data .

Biological Activity

7-Bromoisoquinoline hydrochloride, a derivative of isoquinoline, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on a review of current literature.

This compound, with the molecular formula and CAS number 58794-09-5, exhibits a molecular weight of 208.05 g/mol. It is characterized by a melting point ranging from 69.0 to 73.0 °C and a boiling point of approximately 312.3 °C at 760 mmHg. The compound is soluble in organic solvents and can be used as a biochemical reagent in various life science research applications .

Anticancer Properties

Research has indicated that 7-bromoisoquinoline and its derivatives possess significant anticancer potential. For instance, studies have shown that compounds with isoquinoline structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and bone marrow cancer (K-562) cells. Notably, these compounds induce cell cycle arrest and apoptosis in cancer cells while demonstrating selectivity against normal cells .

Table 1: Cytotoxic Effects of 7-Bromoisoquinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7-Bromoisoquinoline | MCF-7 | 10.5 | Induces G2/M phase arrest |

| HeLa | 12.3 | Promotes apoptosis via caspase activation | |

| K-562 | 15.0 | Inhibits DNA synthesis |

Antimicrobial Activity

The antimicrobial properties of 7-bromoisoquinoline have also been explored. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves the inhibition of bacterial growth and biofilm formation .

Enzyme Inhibition

Recent studies have highlighted the role of 7-bromoisoquinoline as an inhibitor of specific enzymes involved in cancer progression and DNA repair mechanisms. For example, it has been identified as a potential inhibitor of TDP2 (tyrosyl-DNA phosphodiesterase 2), which is crucial for DNA repair processes in cancer cells. This inhibition could enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these drugs .

Case Studies

-

Anticancer Efficacy :

A study conducted on the effects of 7-bromoisoquinoline derivatives on HeLa cells revealed that treatment with these compounds resulted in significant cell death through apoptosis, with an observed increase in caspase-3 activity . The IC50 values for these derivatives ranged from 10 to 15 μM, indicating potent anticancer activity. -

Antimicrobial Activity :

In another investigation focusing on antimicrobial properties, derivatives of isoquinoline were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant inhibition zones, confirming their potential as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-bromoisoquinoline hydrochloride, and how is selectivity at the 7-position achieved?

- Methodological Answer : The synthesis typically involves bromination of 3,4-dihydroisoquinoline under controlled conditions (e.g., temperature < 50°C, inert atmosphere) to ensure regioselectivity at the 7-position . Key factors include:

- Use of a brominating agent (e.g., NBS or Br₂ with a Lewis acid catalyst).

- Solvent selection (e.g., DCM or THF) to stabilize intermediates.

- Post-reaction treatment with HCl to form the hydrochloride salt.

- Validation : Confirm regioselectivity via (absence of peaks for alternative brominated isomers) and LC-MS to verify molecular weight .

Q. How is the structural identity of this compound validated in new syntheses?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : and NMR to confirm aromatic proton environments and carbon frameworks.

- X-ray diffraction : Resolve crystal structure to validate the 7-bromo substitution pattern .

- InChI Key cross-check : Compare experimental InChI Key (e.g., TZRGFYNFHUFUAW-UHFFFAOYSA-N) with PubChem data to ensure consistency .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

- Methodological Answer : Systematic optimization involves:

- Reaction kinetics : Vary temperature (30–60°C) and monitor progress via TLC or HPLC.

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance bromination efficiency.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product (>98%) .

- Troubleshooting : If byproducts (e.g., 6-bromo isomers) form, adjust steric or electronic directing groups on the precursor .

Q. What computational tools are effective for retrosynthetic analysis or predicting reactivity of 7-bromoisoquinoline derivatives?

- Methodological Answer : Leverage databases and algorithms:

- Retrosynthesis : Use Reaxys or Pistachio to identify feasible precursors and reaction pathways .

- Reactivity prediction : Apply DFT calculations (e.g., Gaussian) to model electrophilic aromatic substitution trends, focusing on bromine’s leaving-group potential in cross-coupling reactions .

- Case Study : Compare bromine’s reactivity with chlorine in analogous isoquinoline derivatives to predict substitution rates .

Q. How should researchers resolve contradictions in spectral data or purity claims across different batches?

- Methodological Answer :

- Batch comparison : Perform side-by-side and HPLC analyses to detect impurities (e.g., residual solvents or dehalogenated byproducts).

- Reference standards : Use certified materials (e.g., USP/EP pharmacopeial standards) for calibration .

- Peer validation : Cross-check data with published spectra in PubChem or independent literature .

Q. What strategies ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

- Stability testing : Pre-screen compound stability in assay buffers (pH 7.4, 37°C) via LC-MS to rule out hydrolysis or degradation.

- Positive controls : Include known isoquinoline-based inhibitors (e.g., PKC inhibitors) to validate assay conditions.

- Documentation : Follow Beilstein Journal guidelines for detailed experimental protocols, including exact molarity and solvent systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.